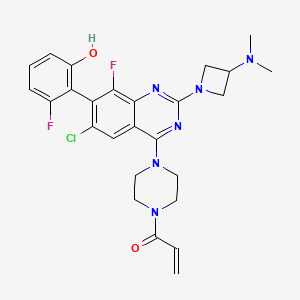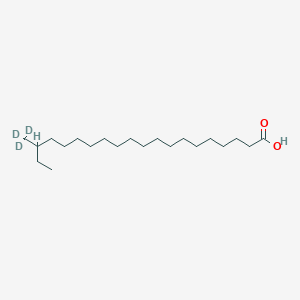
Methylprednisolone 21-propionate-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylprednisolone 21-propionate-d5 is a synthetic glucocorticoid, specifically a stable isotope-labeled compound. It is a derivative of methylprednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. The compound is often utilized in research settings to study the pharmacokinetics and metabolic pathways of glucocorticoids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methylprednisolone 21-propionate-d5 typically involves the esterification of methylprednisolone with propionic acid-d5. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium-labeled propionate group. The process may involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Methylprednisolone 21-propionate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The propionate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various metabolites and derivatives of methylprednisolone, which are studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Methylprednisolone 21-propionate-d5 is extensively used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of glucocorticoids.
Biology: The compound is used to study the metabolic pathways and biological effects of glucocorticoids.
Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of glucocorticoid drugs.
Industry: It is used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.
Wirkmechanismus
Methylprednisolone 21-propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the expression of specific genes. This regulation leads to a wide range of physiological effects, including modulation of inflammation, immune response, and metabolism. The compound’s mechanism of action involves both genomic and non-genomic pathways, influencing various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Methylprednisolone: The parent compound, widely used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar pharmacological effects.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of effects.
Uniqueness: Methylprednisolone 21-propionate-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The deuterium labeling allows for precise tracking and quantification in metabolic studies, providing insights into the pharmacokinetics and dynamics of glucocorticoids.
Eigenschaften
Molekularformel |
C25H34O6 |
|---|---|
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |
InChI |
InChI=1S/C25H34O6/c1-5-21(29)31-13-20(28)25(30)9-7-17-16-10-14(2)18-11-15(26)6-8-23(18,3)22(16)19(27)12-24(17,25)4/h6,8,11,14,16-17,19,22,27,30H,5,7,9-10,12-13H2,1-4H3/t14-,16-,17-,19-,22+,23-,24-,25-/m0/s1/i1D3,5D2 |
InChI-Schlüssel |
KNKJEUNXMFFFDU-UCYWFHHHSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)O |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



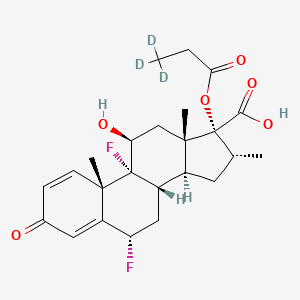
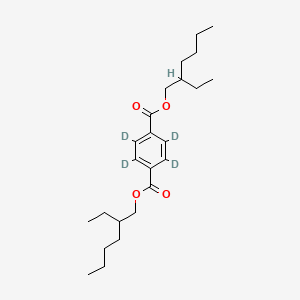
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

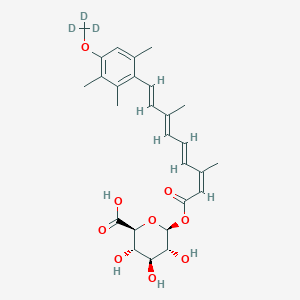


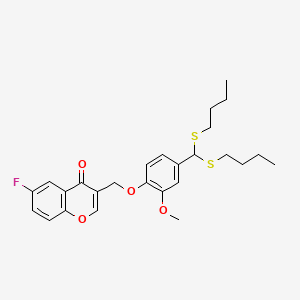
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)


